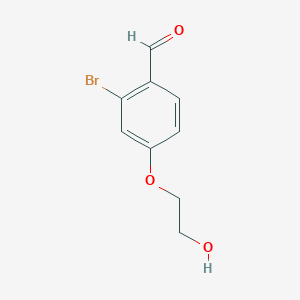
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is 1S/C9H9BrO3/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6,11H,3-4H2 . This indicates the presence of a bromine atom, a hydroxyethoxy group, and a benzaldehyde group in the molecule.Physical And Chemical Properties Analysis
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is a solid at room temperature . It has a molecular weight of 245.07 .Wissenschaftliche Forschungsanwendungen
Synthesis of Aza-Fused Polycyclic Quinolines
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde: is utilized in the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reactions . These quinolines are significant due to their presence in various natural products and medicinal compounds, exhibiting a range of biological activities.
Preparation of 1-Substituted Indazoles
This compound serves as a precursor in the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides . Indazoles are important heterocyclic scaffolds found in many pharmacologically active molecules, including anti-inflammatory and anticancer agents.
Anticancer Research
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde: is a key starting material in the total synthesis of the anticancer agent, (-)-taxol . Taxol is a well-known chemotherapy medication used for the treatment of various cancers, making this application crucial in medicinal chemistry.
Proteomics Research
As a biochemical, this compound is used in proteomics research to study protein expression, modification, and interaction . Its role in proteomics can lead to a better understanding of disease mechanisms and the development of new therapeutic strategies.
Wirkmechanismus
Target of Action
It is known to be a versatile building block used in suzuki-miyaura and buchwald-hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .
Mode of Action
It is known to participate in free radical reactions . In such reactions, the compound may lose a bromine atom, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Its role in suzuki-miyaura and buchwald-hartwig reactions suggests it may influence pathways involving carbon-carbon or carbon-heteroatom bond formation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Its role as a building block in various reactions suggests it may contribute to the synthesis of more complex molecules .
Action Environment
Eigenschaften
IUPAC Name |
2-bromo-4-(2-hydroxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZQTHBODKWHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(2-hydroxyethoxy)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2893879.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2893881.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893884.png)
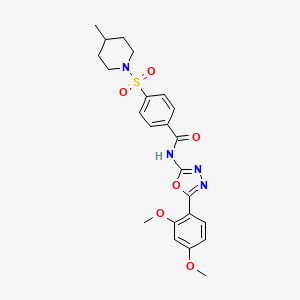

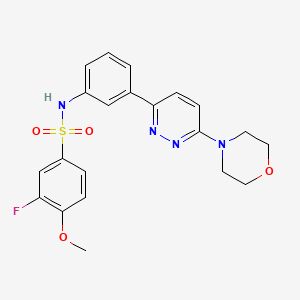
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2893890.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2893892.png)
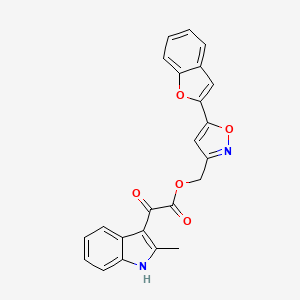
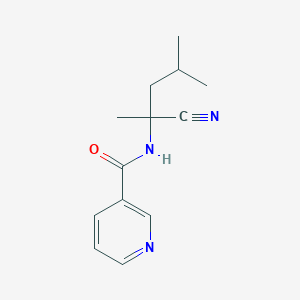
![N-[6-(2-methoxy-4-methylphenoxy)pyridin-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2893896.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide](/img/structure/B2893899.png)
![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893901.png)
![1-benzyl-N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2893902.png)